1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid
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Overview
Description
The compound "1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid" is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is an immediate precursor of ethylene in plants. Ethylene is a hormone that plays a crucial role in various plant processes, including fruit ripening, flower wilting, and leaf fall. The compound is likely to be involved in the study of ethylene production and regulation in plants, as it is related to ACC, which is central to ethylene biosynthesis.
Synthesis Analysis
The synthesis of derivatives of ACC, such as the compound , often involves the alkylation of existing functional groups on ACC or its analogs. For example, the novel purine and pyrimidine derivatives of ACC were obtained by alkylation with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate, as described in one of the studies . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed, involving protective group chemistry and subsequent derivatization to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of ACC derivatives can be quite complex, as seen in the X-ray crystal structure analysis of related compounds. The cyclopropane rings in these derivatives often possess a Z-configuration, and the attached atoms can be disposed perpendicularly to each other. The carbonyl oxygen of the methoxycarbonyl moiety in these compounds typically adopts a synperiplanar conformation with respect to the midpoint of the distal bond of the cyclopropane ring . These structural features are crucial for the biological activity and interaction of the compound with plant enzymes involved in ethylene biosynthesis.
Chemical Reactions Analysis
ACC and its derivatives undergo various chemical reactions that are significant in the context of plant physiology. For instance, ACC can be converted into ethylene using NaOCl, although this reaction can be interfered with by other substances present in plant extracts . Additionally, ACC can be conjugated to form 1-(malonylamino)cyclopropane-1-carboxylic acid, which is a major conjugate of ACC in higher plants . These reactions are essential for understanding the metabolism and regulation of ethylene in plants.
Physical and Chemical Properties Analysis
The physical and chemical properties of ACC derivatives are critical for their detection and quantification in plant tissues. For example, the derivatization of ACC with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) allows for the detection of ACC along with other phytohormones using high-performance liquid chromatography/electrospray negative ion tandem mass spectrometry (HPLC/ESI-MS/MS). This method has a sensitivity in the low nanomolar range, which is sufficient for accurate determination of phytohormone levels in small amounts of plant tissue . Similarly, the derivatization of ACC with 3-(2-furoyl)quinoline-2-carboxaldehyde (FQ) enables its separation and quantification in apple tissues using capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) . These properties and methods are crucial for the study of ethylene biosynthesis and its regulation in plants.
Scientific Research Applications
Ethylene Inhibition and Plant Growth Regulation
One of the notable applications of similar compounds, specifically related to ethylene inhibition in plants, is highlighted in the research on 1-aminocyclopropane-1-carboxylic acid (ACC) and its precursor role in ethylene production. While not directly mentioning the specific compound , this research provides insight into the broader field of plant hormone regulation and the potential roles such compounds could play. Ethylene, a key plant hormone, affects various physiological processes, and its precursor ACC is shown to have multifaceted roles beyond just being a precursor, including signaling functions independent of ethylene. This suggests that derivatives of ACC, potentially including compounds similar to the one , could have significant applications in regulating plant growth, stress responses, and ethylene-mediated processes (Van de Poel & Van Der Straeten, 2014).
Environmental and Biological Activity of Fluorinated Compounds
Research on perfluorinated acids, including perfluorinated carboxylates (PFCAs), highlights the environmental persistence and bioaccumulation concerns associated with these compounds. The structural and environmental behavior of PFCAs, including their bioaccumulation potential and effects on wildlife, underscores the importance of understanding the ecological impact of fluorinated compounds. While the specific compound mentioned is not directly addressed, this research contextually informs about the environmental implications of related fluorinated compounds and the necessity for sustainable chemistry practices in their application and disposal (Conder et al., 2008).
Biocatalyst Inhibition by Carboxylic Acids
The study on the inhibition of biocatalysts by carboxylic acids sheds light on the broader implications of using carboxylic acid-based compounds in biotechnological processes. Carboxylic acids, including those with complex structures like the compound , can inhibit microbial growth at concentrations lower than desired yields, impacting the efficiency of biorenewable chemical production. This research is pertinent for understanding the challenges and opportunities in engineering microbial strains for improved industrial performance when working with carboxylic acid derivatives (Jarboe et al., 2013).
Synthetic Applications and Drug Design
The synthesis and application of Weinreb amides and their derivatives, as discussed in recent reviews, highlight the utility of specific carboxylic acid derivatives in organic synthesis and drug design. The ability to transform carboxylic acids into stable ketones through the intermediacy of Weinreb amides points to the synthetic versatility of compounds like the one , especially in the synthesis of pharmaceuticals and complex organic molecules (Khalid et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)10-19(20,17(24)25)11-23-18(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQHVMJRCRWAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
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